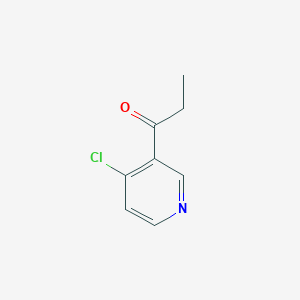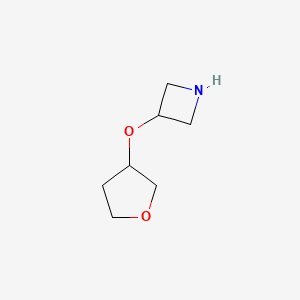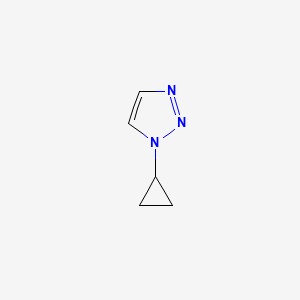
1-Cyclopropyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound that features a three-membered cyclopropyl ring attached to a 1,2,3-triazole ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, and at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can facilitate the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon); conducted under atmospheric or elevated pressure.
Substitution: Nucleophiles such as amines or thiols; reactions often performed in polar solvents like ethanol or acetonitrile.
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1H-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with nucleic acids, potentially disrupting DNA or RNA synthesis .
Comparación Con Compuestos Similares
1-Cyclopropyl-1H-1,2,3-triazole can be compared with other triazole derivatives such as:
1-Phenyl-1H-1,2,3-triazole: Similar in structure but with a phenyl group instead of a cyclopropyl group. It has different reactivity and biological activity.
1-Methyl-1H-1,2,3-triazole: Contains a methyl group, leading to different physical and chemical properties.
1-Benzyl-1H-1,2,3-triazole: Features a benzyl group, which affects its solubility and reactivity
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H7N3 |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
1-cyclopropyltriazole |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-4-3-6-7-8/h3-5H,1-2H2 |
Clave InChI |
UQBLYJSHXYDDCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


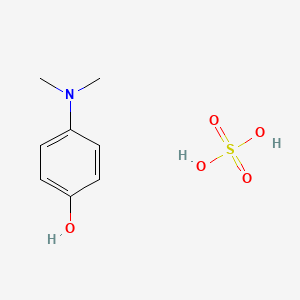

![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
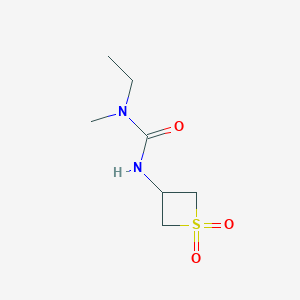
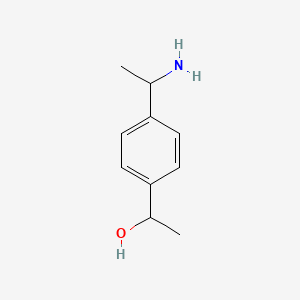

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)

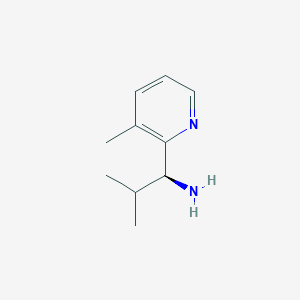
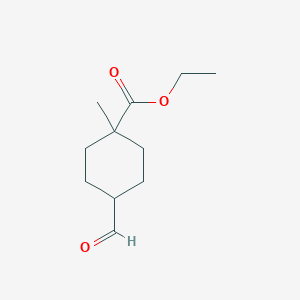
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)

